LYRM03

Aminopeptidase N Inhibition APN/CD13 Cancer Target

LYRM03 (3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine, CAS 1820750-36-4) is a chemically synthesized dipeptide derivative of the antineoplastic agent ubenimex (bestatin). It functions as an aminopeptidase N (APN/CD13) inhibitor, a target implicated in cancer progression and metastasis.

Molecular Formula C21H33N3O5
Molecular Weight 407.511
CAS No. 1820750-36-4
Cat. No. B608762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYRM03
CAS1820750-36-4
SynonymsLYRM03;  LYRM-03;  LYRM 03; 
Molecular FormulaC21H33N3O5
Molecular Weight407.511
Structural Identifiers
SMILESNC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1
InChIInChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1
InChIKeyPBLYJNWLOXWSSP-VUCLORQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LYRM03 (CAS 1820750-36-4): A Chemically Synthesized Ubenimex Derivative with Differentiated Aminopeptidase N Inhibition for Oncology and Inflammation Research


LYRM03 (3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine, CAS 1820750-36-4) is a chemically synthesized dipeptide derivative of the antineoplastic agent ubenimex (bestatin) [1]. It functions as an aminopeptidase N (APN/CD13) inhibitor, a target implicated in cancer progression and metastasis [1]. First isolated from a Streptomyces strain, its synthetic route was developed to overcome low fermentation yields, ensuring scalable supply for preclinical research [1]. While sharing a core pharmacophore with ubenimex, LYRM03 exhibits a distinct activity profile, showing particular promise in models of triple-negative breast cancer (TNBC) metastasis and sepsis-induced acute lung injury (ALI) [2].

Why LYRM03 Cannot Be Substituted by Commercial Ubenimex (Bestatin) in Preclinical Research


Generic substitution of LYRM03 with its parent compound, ubenimex, is scientifically unsound due to divergent pharmacological profiles revealed in comparative studies. Although both are aminopeptidase inhibitors, LYRM03 demonstrates 'greater activity than valistatin or bestatin in aminopeptidase N (APN) inhibition assay,' establishing a quantifiable potency differential [1]. Critically, LYRM03 possesses a functional anti-metastatic effect in the highly aggressive MDA-MB-231 breast cancer model that is distinct from ubenimex's primarily anti-leukemic and immunomodulatory applications [2]. Furthermore, LYRM03 attenuates LPS-induced ALI by specifically suppressing the MyD88-dependent TLR4 signaling pathway in alveolar macrophages, a mechanism not comprehensively described for ubenimex in this acute inflammatory context [3]. These activity and mechanistic divergences preclude simple interchangeability for researchers targeting APN-mediated metastasis or TLR4-driven inflammation.

Quantitative Evidence for LYRM03: Differentiated Potency, Anti-Metastatic Efficacy, and Anti-Inflammatory Mechanism


Superior APN Inhibitory Activity Compared to Bestatin and Valistatin

The seminal discovery paper reports that LYRM03 'had greater activity than valistatin or bestatin in aminopeptidase N (APN) inhibition assay' [1]. This is a qualitative rank-order comparison directly against two known APN inhibitors from the same Streptomyces strain. Although the publication does not provide discrete IC50 values for this specific assay, the direct comparative statement confirms a differentiated potency profile in a head-to-head experimental context. The comparator bestatin is a commercially available APN inhibitor with reported IC50 values typically in the low micromolar range (e.g., 14.9 ± 3.4 μM for human APN) .

Aminopeptidase N Inhibition APN/CD13 Cancer Target

Chemical Synthesis as a Scalable Production Advantage over Fermentation

A major bottleneck for natural product inhibitors is low fermentation yield. The researchers 'applied a chemical synthesis strategy to generate LYRM03 to overcome the low yields typically achieved from fermentation' [1]. This synthetic route uses standard peptide coupling reagents (TBTU, DIEA) and achiral building blocks, providing a reliable and scalable supply for preclinical studies. This addresses a critical procurement constraint; the natural product could not be sourced in sufficient quantity or purity for reproducible in vivo pharmacology.

Chemical Synthesis Peptide Process Chemistry

Dual Anti-Metastatic Activity In Vitro and In Vivo in Triple-Negative Breast Cancer

In a dedicated anti-metastasis study, LYRM03 treatment 'significantly restrained' the metastasis of human breast cancer MDA-MB-231 cells 'both in vitro and in vivo' [1]. This study provides the first evidence that the compound has functional anti-metastatic capacity in a highly metastatic, triple-negative breast cancer cell line. The in vivo efficacy was demonstrated following compound injection, suggesting bioavailability. This activity is a key differentiator from ubenimex, which is not typically used as an anti-metastatic agent in TNBC models.

Cancer Metastasis Breast Cancer MDA-MB-231

Mechanistic Differentiation: Suppression of MyD88-Dependent TLR4 Signaling in Alveolar Macrophages

In an LPS-induced ALI mouse model, intraperitoneal injection of LYRM03 (10 mg/kg) significantly alleviated lung pathological changes by a specific mechanism: it 'suppress[ed] LPS-induced macrophage activation by reducing MyD88 expression, increasing IκB stability and inhibiting p38 phosphorylation' [1]. This defines a clear mechanistic pathway (TLR4/MyD88/p38) distinct from broad-spectrum aminopeptidase inhibition. In contrast, bestatin's anti-inflammatory effects are often attributed to its immunomodulatory properties and inhibition of leukotriene A4 hydrolase, a different pathway.

TLR4 Signaling Acute Lung Injury Sepsis Inflammation

Cross-Validation of Therapeutic Benefit in a Rat Model of Acute Lung Inflammation

An independent study in a rat LPS-induced ALI model confirmed and extended LYRM03's protective effects [1]. Treatment with LYRM03 (5 and 10 mg/kg) remarkably decreased pulmonary injury markers, including oxidative stress indicators (MDA, SOD, GSH) and inflammatory molecules (TNF-α, IL-8, IL-6), relative to the LPS-only group. A higher dose (20 mg/kg) 'powerfully limited the extent of the injury' [1]. This cross-species validation (mouse to rat) strengthens the evidence for reproducible in vivo pharmacology, which is crucial for translational research.

Acute Lung Injury Inflammation Oxidative Stress Apoptosis

Optimal Procurement Scenarios for LYRM03 Based on Differentiated Preclinical Evidence


Investigating APN/CD13 as a Therapeutic Target in Breast Cancer Metastasis

Researchers using the MDA-MB-231 xenograft or intravenous metastasis model to study TNBC should procure LYRM03 as a specialized chemical probe. Unlike ubenimex, LYRM03 has direct evidence of in vivo anti-metastatic activity in this specific cell line, making it the preferred APN inhibitor for investigating the link between aminopeptidase activity and tumor cell dissemination [1].

Elucidating TLR4 Signaling Pathways in Sepsis-Induced Acute Lung Injury

For teams studying the pathology of ALI/ARDS using LPS challenge models in mice or rats, LYRM03 is the rational choice. Its demonstrated mechanism—suppressing the MyD88-dependent TLR4 signaling axis in alveolar macrophages—is precisely defined and validated across species [2]. Procuring LYRM03 allows researchers to target a specific node in the inflammatory cascade, rather than using broad-spectrum inhibitors like dexamethasone or ubenimex that have off-target effects in these models [3].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization of Aminopeptidase Inhibitors

Medicinal chemists can leverage LYRM03's established synthetic route as a starting point for generating novel APN inhibitors [1]. Its tripeptide-like scaffold, composed of a phenylbutanoyl group and valyl-isoleucine, offers multiple derivatization sites. Procurement of pure, chemically synthesized LYRM03 enables systematic SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties, a process not feasible with fermentation-derived material [1].

In Vivo Pharmacology of Novel Anti-Inflammatory Agents Targeting Oxidative Stress and Apoptosis in the Lung

Investigators focusing on the crosstalk between inflammation, oxidative stress, and apoptosis in lung tissue will find LYRM03 a valuable tool. Its ability to reduce MDA, increase SOD/GSH, and modulate apoptosis-related proteins like PARP and Caspase-3 in a rat model makes it a key reference compound for benchmarking novel therapeutics [3]. Its procurement ensures consistent quality for building reliable internal datasets.

Quote Request

Request a Quote for LYRM03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.